4-(Trifluoromethyl)pyridine-2,6-diamine
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Overview
Description
4-(Trifluoromethyl)pyridine-2,6-diamine is a chemical compound with the CAS Number: 130171-52-7 . It has a molecular weight of 177.13 and its IUPAC name is 4-(trifluoromethyl)-2,6-pyridinediamine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group (CF3) attached at the 4-position and two amine groups (NH2) attached at the 2 and 6 positions .Chemical Reactions Analysis
Trifluoromethylpyridine derivatives, including this compound, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical and Chemical Properties Analysis
This compound is a solid compound . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis and Material Properties
4-(Trifluoromethyl)pyridine-2,6-diamine has been extensively utilized in the synthesis of advanced materials, demonstrating its versatility and utility in scientific research. A notable application is in the creation of fluorinated pyridine-bridged aromatic poly(ether-imide)s. These materials have been shown to exhibit excellent thermal properties, good mechanical strength, optical transparency, and low dielectric constants, making them suitable for high-performance applications. The presence of the trifluoromethyl group and pyridine in the molecular structure contributes to the unique characteristics of these materials, such as improved solubility, thermal stability, and optical properties (Wang et al., 2008).
Enhanced Optical and Electrochemical Properties
In addition to its role in material synthesis, this compound has been employed in the development of novel organosoluble poly(pyridine−imide) with pendent pyrene groups. These compounds exhibit not only high solubility and good thermal stability but also unique optical and electrochemical properties. They can be formed into films with significant mechanical strength and demonstrate strong fluorescent characteristics after protonation with protic acid, indicating potential applications in optoelectronics and sensing technologies (Liaw et al., 2007).
Chemosensor Development
Moreover, the compound has been instrumental in the creation of novel fluorescent poly(pyridine-imide) acid chemosensors. These materials, when converted into polyimide films, show not only excellent thermal stability and mechanical properties but also the ability to function as "off-on" fluorescent switchers for acids, demonstrating potential in chemical sensing and signaling applications (Wang et al., 2008).
Mechanism of Action
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Flonicamid, an insecticide, contains the 4-trifluoromethyl-pyridine structure, which is obtained by condensation in the presence of ammonia . It works by targeting pests that feed on sap .
The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Future Directions
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)3-1-4(10)12-5(11)2-3/h1-2H,(H4,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJXBBISBKAWAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619615 |
Source
|
Record name | 4-(Trifluoromethyl)pyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130171-52-7 |
Source
|
Record name | 4-(Trifluoromethyl)pyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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